
1-(Benzenesulfonyl)-4-(tert-butoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-4-(tert-butoxy)benzene is an organic compound characterized by the presence of a benzenesulfonyl group and a tert-butoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-(tert-butoxy)benzene typically involves the sulfonylation of 4-(tert-butoxy)benzene. One common method includes the reaction of 4-(tert-butoxy)benzene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Reaction Conditions:
Reagents: 4-(tert-butoxy)benzene, benzenesulfonyl chloride, pyridine or triethylamine
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 40°C
Time: 2-4 hours
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-(tert-butoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfinyl or thiol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfone derivatives
Reduction: Sulfinyl or thiol derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-(Benzenesulfonyl)-4-(tert-butoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways and potential therapeutic targets.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-(tert-butoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in metabolic pathways
Receptors: Modulation of receptor activity, affecting signal transduction pathways
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4-(tert-butoxy)benzene can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a tert-butoxy group, leading to different reactivity and applications.
1-(Benzenesulfonyl)-4-ethoxybenzene: Contains an ethoxy group, which affects its solubility and chemical behavior compared to the tert-butoxy derivative.
1-(Benzenesulfonyl)-4-hydroxybenzene: The presence of a hydroxy group significantly alters its reactivity, making it more prone to hydrogen bonding and different types of chemical reactions.
Uniqueness: The tert-butoxy group in this compound provides steric hindrance, affecting its reactivity and stability. This makes it a valuable compound in specific synthetic applications where controlled reactivity is desired.
Properties
Molecular Formula |
C16H18O3S |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C16H18O3S/c1-16(2,3)19-13-9-11-15(12-10-13)20(17,18)14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI Key |
SITITSZNTNTMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


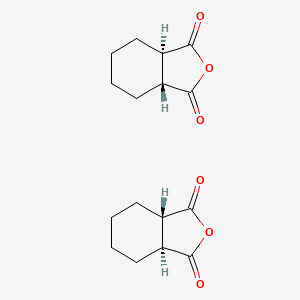

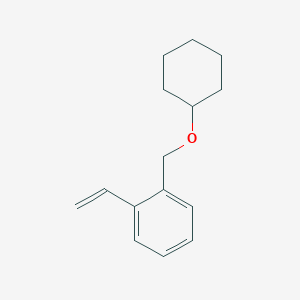
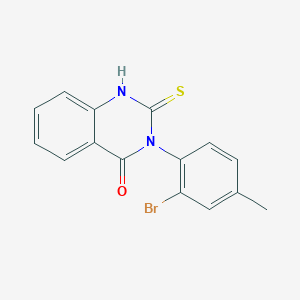
![6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one](/img/structure/B14112386.png)
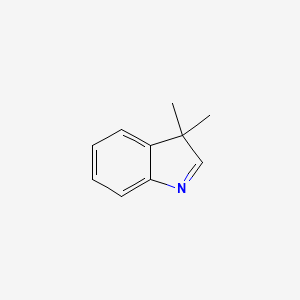
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112414.png)
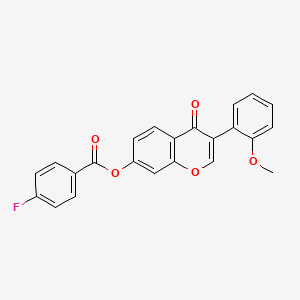
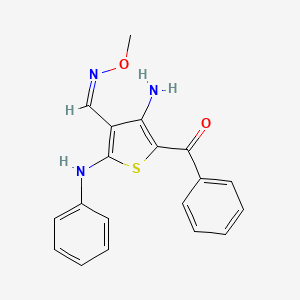
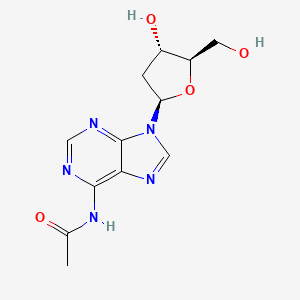
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
![1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine](/img/structure/B14112436.png)


